1-(Ethylamino)propan-2-ol
Overview
Description
1-(Ethylamino)propan-2-ol is a chemical compound that is part of a broader class of organic molecules which include an amino group attached to an ethyl chain, which is in turn linked to a propan-2-ol moiety. This structure is a common motif in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds related to 1-(ethylamino)propan-2-ol can involve multiple steps and different starting materials. For instance, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was achieved using LiAlH4 in THF under reflux conditions, which suggests a method for synthesizing related compounds . Another synthesis method involves the use of a trifunctional mixed metal oxide catalyst for the cascade engineered synthesis of alcohols, which could potentially be adapted for the synthesis of 1-(ethylamino)propan-2-ol derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(ethylamino)propan-2-ol has been studied using various analytical techniques. For example, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, along with computational studies at the DFT/B3LYP/6-311++G(d) level of theory . These techniques provide insights into the molecular conformation, electronic structure, and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of 1-(ethylamino)propan-2-ol derivatives can be inferred from related compounds. For instance, the spectrophotometric determination of copper using a derivative of 1-(ethylamino)propan-2-ol indicates that these compounds can form stable complexes with metal ions in an alkaline medium . This property could be useful in the development of analytical methods or in the synthesis of metal-organic frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(ethylamino)propan-2-ol and its derivatives can be diverse, depending on the specific substituents and structure of the compound. The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures and hydrogen bonding patterns, provide valuable information on the physical properties and potential interactions with other molecules . Additionally, the adrenolytic activity of related compounds, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, indicates that these molecules may have pharmacological applications .
Scientific Research Applications
X-ray Structures and Computational Studies :
- A study by Nycz et al. (2011) explored the structural characterization of cathinones, including compounds with structural similarity to 1-(Ethylamino)propan-2-ol. This research involved X-ray diffraction and computational studies, contributing to the understanding of molecular structures and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Drug Potential :
- A derivative of 1-(Ethylamino)propan-2-ol, specifically 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and investigated for its anticancer properties by Nishizaki et al. (2014). The compound exhibited effectiveness against various cancer cell lines and suppressed tumor growth in mice, indicating its potential as an anticancer drug (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
Adrenolytic Activity and Pharmacological Potential :
- Research conducted by Groszek et al. (2009) focused on the synthesis of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs and their enantiomers. These compounds showed promise in pharmacological applications due to their adrenolytic activity and potential for treating cardiovascular conditions (Groszek, Nowak‐Król, Wdowik, Świerczyński, Bednarski, Otto, Walczak, & Filipek, 2009).
Corrosion Inhibition :
- Gao, Liang, and Wang (2007) studied the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their application in inhibiting carbon steel corrosion. This research highlights the potential industrial applications of 1-(Ethylamino)propan-2-ol derivatives in corrosion prevention (Gao, Liang, & Wang, 2007).
Pharmacokinetic Studies :
- A study by Walczak (2014) developed an LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, demonstrating the application of these compounds in pharmacokinetic studies and their relevance in medical research (Walczak, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(ethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960614 | |
Record name | 1-(Ethylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylamino)propan-2-ol | |
CAS RN |
40171-86-6 | |
Record name | 1-(Ethylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40171-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylamino)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Ethylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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